4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17653334
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde -](/images/structure/VC17653334.png)
Specification
Molecular Formula | C11H15NO2S |
---|---|
Molecular Weight | 225.31 g/mol |
IUPAC Name | 4-[methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde |
Standard InChI | InChI=1S/C11H15NO2S/c1-12(9-2-4-14-5-3-9)10-6-11(7-13)15-8-10/h6-9H,2-5H2,1H3 |
Standard InChI Key | NZGWSYJNVZMHCP-UHFFFAOYSA-N |
Canonical SMILES | CN(C1CCOCC1)C2=CSC(=C2)C=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 4-position with a methyl(oxan-4-yl)amino group and at the 2-position with an aldehyde moiety . The oxan-4-yl (tetrahydropyran-4-yl) group contributes to the molecule's three-dimensional conformation, influencing its reactivity and interaction with other molecules.
2D and 3D Structural Depictions
The 2D structure, represented by the SMILES string CN(C1CCOCC1)C2=CSC(=C2)C=O
, highlights the connectivity of atoms . Computational models of the 3D conformation reveal steric interactions between the aldehyde group and the tetrahydropyran ring, which may affect its catalytic or binding properties .
Systematic Nomenclature
The IUPAC name, 4-[methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde, systematically describes the substituents’ positions and the parent thiophene framework . Alternative synonyms include 1564680-38-1 and EN300-725673, which are identifiers used in chemical databases .
Physicochemical Properties
Molecular Weight and Formula
The molecular formula corresponds to a monoisotopic mass of 225.08234989 Da, as computed by PubChem . The molecular weight of 225.31 g/mol places it in the mid-range for small organic molecules, facilitating its handling in laboratory settings.
Computed Physicochemical Parameters
Key computed properties include:
These properties are critical for predicting the compound’s behavior in reactions and biological systems.
Synthetic Pathways and Derivatives
Derivatives and Analogues
The compound’s aldehyde group permits derivatization through reactions such as:
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Reduction: Conversion to a hydroxymethyl group using sodium borohydride.
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Oxidation: Formation of a carboxylic acid with strong oxidizing agents.
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Condensation: Formation of Schiff bases with primary amines.
Comparative analysis with related thiophene derivatives reveals distinct electronic and steric profiles:
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